molecular formula C10H9FO2 B2444928 Methyl 2-(3-fluorophenyl)acrylate CAS No. 189298-28-0

Methyl 2-(3-fluorophenyl)acrylate

Cat. No.: B2444928
CAS No.: 189298-28-0
M. Wt: 180.178
InChI Key: ISXDQAHDYDIMMR-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.

    Industry: this compound is used in the production of specialty polymers and coatings, providing unique properties such as increased chemical resistance and durability.

Safety and Hazards

“Methyl 2-(3-fluorophenyl)acrylate” may pose certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Methyl 2-(3-fluorophenyl)acrylate is an organic compound that is used as a synthetic intermediate Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the compound can be synthesized through acid-catalyzed reactions involving 4-fluorophenol and methyl acrylate . The resulting product may interact with its targets through various mechanisms, potentially including electrophilic substitution .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (18018) and density (1165±006 g/cm3), as well as its solubility in organic solvents , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it is possible that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is typically stored at room temperature under an inert atmosphere . Additionally, the compound’s efficacy and mode of action may be influenced by the specific biological environment in which it is active.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluorophenyl)acrylate can be synthesized through various methods. One common approach involves the esterification of 3-fluorophenylacrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylacrylate derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-fluorophenyl)acrylate
  • Methyl 2-(4-fluorophenyl)acrylate
  • Methyl 2-(3-chlorophenyl)acrylate

Uniqueness

Methyl 2-(3-fluorophenyl)acrylate is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(3-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXDQAHDYDIMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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